physicochemical properties of 5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde
physicochemical properties of 5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde
Abstract
5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde is a functionalized aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its structure, which incorporates a reactive aldehyde, a stable benzyl ether linkage, and a bromine atom, offers multiple avenues for chemical modification, making it a valuable building block for complex molecular architectures. This is particularly relevant in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, predicted physicochemical properties, and expected spectroscopic signature. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide integrates data from structurally analogous compounds and established chemical principles to offer a robust predictive analysis for researchers. We will explore its synthesis via Williamson ether synthesis, its anticipated reactivity, and its potential applications, providing a foundational resource for scientists and drug development professionals.
Synthetic Pathway: Williamson Ether Synthesis
The most direct and widely employed method for preparing 5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde is the Williamson ether synthesis. This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, the phenolic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde) is deprotonated by a mild base, such as potassium carbonate, to form a nucleophilic phenoxide. This phenoxide subsequently attacks the electrophilic benzylic carbon of 3-methylbenzyl bromide, displacing the bromide ion to form the desired ether linkage.[1][2]
The choice of a polar aprotic solvent like acetone or N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base, thereby enhancing the nucleophilicity of the phenoxide anion.[2]
Experimental Protocol: Synthesis
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Setup: To a round-bottom flask containing anhydrous acetone (or DMF), add 5-bromo-2-hydroxybenzaldehyde (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
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Activation: Stir the resulting suspension at room temperature for 20-30 minutes to facilitate the formation of the potassium phenoxide salt.
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Addition: Introduce 3-methylbenzyl bromide (1.05 equivalents) to the reaction mixture.
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Reaction: Heat the mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, cool the reaction to room temperature and remove the inorganic salts via filtration. Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Dissolve the crude residue in a suitable organic solvent like dichloromethane. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The final product can be further purified by column chromatography on silica gel.[1]
Caption: Workflow for the Williamson ether synthesis of the title compound.
Physicochemical and Spectroscopic Profile
Table 1: Predicted Physicochemical Properties
| Property | Value | Source/Rationale |
| Chemical Formula | C₁₅H₁₃BrO₂ | Elemental Composition |
| Molecular Weight | 317.17 g/mol | Calculated from Formula |
| Appearance | White to off-white solid | Analogy to similar compounds[3][4] |
| Melting Point | Predicted > 100 °C | Higher than starting materials due to increased molecular weight and size |
| Boiling Point | > 300 °C (decomposes) | Estimated based on high molecular weight and aromatic nature |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, Ethyl Acetate, Acetone; Insoluble in water | Expected for a nonpolar organic molecule |
| LogP (Octanol/Water) | ~4.5 - 5.0 | Estimated based on hydrophobicity of the aromatic rings and bromine |
Predicted Spectroscopic Data
The structural elucidation of the title compound would rely on a combination of spectroscopic techniques.
¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃):
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δ ~10.4 ppm (s, 1H): Aldehyde proton (-CHO).
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δ ~7.8-7.9 ppm (d, 1H): Aromatic proton on the benzaldehyde ring, ortho to the aldehyde.
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δ ~7.5-7.6 ppm (dd, 1H): Aromatic proton on the benzaldehyde ring, ortho to the bromine.
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δ ~7.1-7.4 ppm (m, 4H): Four aromatic protons from the 3-methylbenzyl group.
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δ ~7.0 ppm (d, 1H): Aromatic proton on the benzaldehyde ring, ortho to the ether linkage.
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δ ~5.2 ppm (s, 2H): Methylene protons of the benzyl ether (-O-CH₂-Ar).
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δ ~2.4 ppm (s, 3H): Methyl protons of the 3-methylbenzyl group (-CH₃).
¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃):
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δ ~189-190 ppm: Aldehyde carbonyl carbon.
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δ ~158-160 ppm: Aromatic carbon attached to the ether oxygen.
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δ ~120-140 ppm: Aromatic carbons.
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δ ~115-118 ppm: Aromatic carbon attached to bromine.
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δ ~70-72 ppm: Methylene carbon of the benzyl ether.
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δ ~21-22 ppm: Methyl carbon.
FT-IR Spectroscopy (Predicted, KBr, cm⁻¹):
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~3050-3100 cm⁻¹: Aromatic C-H stretch.
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~2850-2950 cm⁻¹: Aliphatic C-H stretch (CH₂ and CH₃).
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~2720-2820 cm⁻¹: Aldehyde C-H stretch (Fermi resonance doublet).
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~1680-1700 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.
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~1580-1600 cm⁻¹: C=C aromatic ring stretches.
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~1250 cm⁻¹: Aryl-O-C asymmetric stretch of the ether.
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~1030 cm⁻¹: Aryl-O-C symmetric stretch of the ether.
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~820 cm⁻¹: C-H out-of-plane bending, indicative of substitution pattern.
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~600-700 cm⁻¹: C-Br stretch.
Mass Spectrometry (Predicted, EI):
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m/z ~316/318: Molecular ion peak (M⁺) showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br).
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m/z ~315/317: [M-H]⁺ fragment.
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m/z ~287/289: [M-CHO]⁺ fragment.
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m/z ~105: [C₈H₉]⁺ fragment corresponding to the 3-methylbenzyl cation, likely a base peak.
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m/z ~199/201: Fragment corresponding to the brominated benzaldehyde portion after ether cleavage.
Chemical Reactivity and Applications
The synthetic utility of 5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde stems from the distinct reactivity of its functional groups.
Caption: Potential reaction pathways for the title compound.
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Aldehyde Group: The aldehyde is the primary site of reactivity. It can be readily oxidized to a carboxylic acid, reduced to a primary alcohol, or undergo a vast array of nucleophilic addition reactions (e.g., Grignard, Wittig) and condensation reactions (e.g., Schiff base formation).[2][5] This makes it an excellent handle for introducing diverse functionalities.
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Bromo Substituent: The bromine atom on the aromatic ring is a key functional group for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. This allows for the elaboration of the aromatic core, a common strategy in drug discovery.[6]
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Benzyl Ether: The benzyl ether serves as a robust protecting group for the phenolic hydroxyl. It is stable to a wide range of conditions used to modify the aldehyde and bromo groups but can be cleaved under specific conditions, such as catalytic hydrogenation, if the parent phenol is desired.
The structural motifs present in this molecule are common in pharmacologically active compounds. Similar bromo-hydroxybenzaldehyde derivatives are used as precursors in the synthesis of treatments for dermatological conditions and as scaffolds for developing inhibitors of specific biological targets.[7][8] Therefore, 5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde is a high-value intermediate for constructing libraries of novel compounds for biological screening.
Safety and Handling
While a specific Safety Data Sheet (SDS) for the title compound is not available, a hazard assessment can be made based on its precursors and structurally related molecules.
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Hazard Classification: Expected to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.[9][10]
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11]
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[9]
Conclusion
5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde is a synthetically valuable building block whose utility is derived from its trifunctional nature. Although direct experimental characterization is sparse in the literature, this guide provides a robust, predictive framework for its synthesis, properties, and reactivity based on established chemical principles and data from analogous compounds. The protocols and predicted data herein offer a solid foundation for researchers in organic synthesis and medicinal chemistry to confidently incorporate this versatile intermediate into their research and development programs.
References
-
PubChem. 5-Bromo-2-methylbenzaldehyde. National Center for Biotechnology Information. (Available at: [Link])
-
PubChem. 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. (Available at: [Link])
-
The Royal Society of Chemistry. Supporting Information for various benzaldehyde derivatives. (Available at: [Link])
-
Cheméo. Chemical Properties of Benzaldehyde, 5-bromo-2-hydroxy- (CAS 1761-61-1). (Available at: [Link])
-
PrepChem.com. Synthesis of 5-bromo-2-methoxybenzaldehyde. (Available at: [Link])
-
PubChem. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. (Available at: [Link])
-
Singh, P., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. PMC. (Available at: [Link])
-
U.S. Environmental Protection Agency. 5-Bromo-2-ethoxybenzaldehyde Properties. (2025). (Available at: [Link])
-
Organic Syntheses. 2-Amino-5-bromobenzaldehyde. (Available at: [Link])
-
Heo, S., et al. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. (Available at: [Link])
-
Gande, A., et al. (2021). The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. Chemical Communications. (Available at: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. evitachem.com [evitachem.com]
- 3. prepchem.com [prepchem.com]
- 4. 5-溴-2-甲氧基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. innospk.com [innospk.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. tcichemicals.com [tcichemicals.com]

